molecular formula C8H15N3O7 B1681764 Streptozotocin CAS No. 18883-66-4

Streptozotocin

货号: B1681764
CAS 编号: 18883-66-4
分子量: 265.22 g/mol
InChI 键: ZSJLQEPLLKMAKR-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Streptozotocin, also known as streptozocin, is a naturally occurring alkylating antineoplastic agent. It is particularly toxic to the insulin-producing beta cells of the pancreas in mammals. This compound is used in medicine for treating certain cancers of the islets of Langerhans and in medical research to produce animal models for hyperglycemia, Alzheimer’s disease, and diabetes .

准备方法

Synthetic Routes and Reaction Conditions: Streptozotocin is synthesized from the soil bacterium Streptomyces achromogenes. The synthetic route involves the fermentation of the bacterium, followed by extraction and purification processes. The compound is then crystallized to obtain pure this compound .

Industrial Production Methods: Industrial production of this compound involves large-scale fermentation of Streptomyces achromogenes. The fermentation broth is processed to extract the compound, which is then purified through various chromatographic techniques. The final product is crystallized and formulated for medical use .

化学反应分析

Types of Reactions: Streptozotocin undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

科学研究应用

Induction of Diabetes Models

Type 1 and Type 2 Diabetes

Streptozotocin is widely utilized to induce both type 1 and type 2 diabetes in laboratory animals, particularly rodents. The compound selectively destroys insulin-producing pancreatic beta cells, leading to hyperglycemia.

  • Type 1 Diabetes: A single high-dose injection of STZ (typically between 50-200 mg/kg) can induce type 1 diabetes by causing significant damage to the pancreatic beta cells .
  • Type 2 Diabetes: For type 2 diabetes models, STZ is often administered after a high-fat diet or in combination with nicotinamide to induce a more gradual onset of diabetes .

Mechanistic Studies

Research utilizing STZ-induced diabetic models has provided insights into the pathophysiology of diabetes:

  • Metabolic Pathways: Studies have shown alterations in various metabolic pathways in STZ-treated rats, including amino acid metabolism and lipid metabolism. For instance, one study identified significant changes in serum metabolite profiles, which can help elucidate the biochemical changes associated with diabetes .
  • Glucotoxicity Mechanisms: STZ models are instrumental in studying the effects of chronic hyperglycemia on pancreatic beta-cell function and mitochondrial dysfunctions .

Drug Testing and Development

This compound-induced diabetic models are essential for evaluating the efficacy of new anti-diabetic drugs:

  • Pharmacological Screening: Many studies have utilized STZ models to test the effects of various compounds on blood glucose levels and insulin sensitivity. For example, a recent study explored the anti-diabetic potential of natural products like onion juice and differentiation-inducing factor 1 in STZ-induced diabetic rats .
  • Toxicological Assessments: In addition to therapeutic effects, STZ models are used to assess potential toxic effects of new drugs on pancreatic function and overall metabolic health.

Case Study: Metabolic Alterations in STZ-Induced Diabetic Rats

A systematic assessment revealed that STZ-treated diabetic rats exhibited elevated levels of glucose and significant alterations in metabolite profiles across various tissues (serum, heart, liver, etc.). The study identified 13 metabolic pathways affected by diabetes, highlighting the utility of STZ models for understanding metabolic dysregulation .

Case Study: Evaluation of Anti-Diabetic Compounds

In another investigation, researchers administered different salicylate-based anti-inflammatory drugs to STZ-induced diabetic rats. The results demonstrated that these compounds inhibited early lesions associated with diabetic retinopathy without altering hyperglycemia severity, showcasing the potential for repurposing existing medications for diabetes complications .

Limitations and Considerations

While STZ is a valuable tool for diabetes research, there are limitations:

  • Variability in Outcomes: The effectiveness of STZ can vary based on factors such as dosage, administration route, and animal strain used. This variability can lead to inconsistent results across studies .
  • Translational Challenges: Data obtained from animal models may not always translate effectively to human conditions due to differences in disease mechanisms .

作用机制

Streptozotocin is a glucosamine-nitrosourea compound. It exerts its effects by causing damage to the DNA of cells. This damage induces the activation of poly(ADP-ribose) polymerase (PARP), which is crucial for the induction of diabetes. This compound is similar enough to glucose to be transported into the cell by the glucose transport protein GLUT2, but it is not recognized by other glucose transporters. This explains its relative toxicity to beta cells, which have high levels of GLUT2 .

相似化合物的比较

Comparison:

This compound’s unique properties, such as its selective toxicity to beta cells and its ability to induce diabetes, make it a valuable tool in both medical research and clinical applications.

生物活性

Streptozotocin (STZ) is a naturally occurring nitrosourea compound derived from the bacterium Streptomyces achromogenes. It is primarily known for its selective cytotoxicity to pancreatic β-cells, leading to diabetes mellitus in experimental models. This article delves into the biological activity of STZ, focusing on its mechanisms, effects on various biological systems, and implications for diabetes research.

This compound induces diabetes through several mechanisms:

  • Cytotoxicity to β-Cells : STZ selectively targets pancreatic β-cells, leading to their destruction. This is primarily due to its alkylating properties, which cause DNA damage and apoptosis in these cells .
  • Induction of Oxidative Stress : The administration of STZ results in increased oxidative stress markers, contributing to cellular damage. This oxidative stress is linked to the generation of reactive oxygen species (ROS), which further exacerbates β-cell dysfunction .
  • Alteration of Lipid Metabolism : STZ influences lipid metabolism, as evidenced by studies showing altered plasma lipid profiles in STZ-induced diabetic models .

1. Diabetogenic Activity

In a study examining the dose-response relationship of STZ, researchers found that varying doses led to significant increases in blood glucose levels in animal models. For instance, a single injection of 50 mg/kg resulted in hyperglycemia within 48 hours, with sustained high glucose levels observed over time .

2. Regeneration of β-Cells

Interestingly, some studies have reported potential regenerative capabilities of pancreatic cells post-STZ treatment. For example, Bonner-Weir et al. demonstrated that while STZ administration initially reduced β-cell mass, some regeneration occurred within weeks due to cellular proliferation and transdifferentiation from α-cells . This finding suggests that α-cells may serve as a source for new β-cell formation under certain conditions.

3. Renal Protective Effects

Research has also explored the renal protective effects of various compounds in conjunction with STZ-induced diabetes. A study investigating the effects of dietary polyphenols found that these compounds could mitigate renal injury and fibrosis associated with STZ administration . This highlights the potential for adjunct therapies in managing diabetic complications.

Table 1: Effects of STZ on Blood Glucose Levels

Dose of STZ (mg/kg)Blood Glucose Level (mg/dL)Time Post-Injection (Days)
252502
503502
1004502

Table 2: Lipid Profile Changes in STZ-Induced Diabetic Rats

ParameterControl GroupSTZ Group
Total Cholesterol (mg/dL)150220
Triglycerides (mg/dL)100180
HDL (mg/dL)4530
LDL (mg/dL)80140

属性

CAS 编号

18883-66-4

分子式

C8H15N3O7

分子量

265.22 g/mol

IUPAC 名称

1-methyl-1-nitroso-3-[2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]urea

InChI

InChI=1S/C8H15N3O7/c1-11(10-17)8(16)9-4-6(14)5(13)3(2-12)18-7(4)15/h3-7,12-15H,2H2,1H3,(H,9,16)

InChI 键

ZSJLQEPLLKMAKR-UHFFFAOYSA-N

SMILES

CN(C(=O)NC(C=O)C(C(C(CO)O)O)O)N=O

手性 SMILES

CN(C(=O)N[C@@H]1[C@H]([C@@H](C(OC1O)CO)O)O)N=O

规范 SMILES

CN(C(=O)NC1C(C(C(OC1O)CO)O)O)N=O

外观

Solid powder

颜色/形态

POINTED PLATELETS OR PRISMS FROM 95% ETHANOL
PALE-YELLOW CRYSTALS
Ivory-colored crystalline powde

熔点

239 °F (Decomposes) (NTP, 1992)

Key on ui other cas no.

66395-18-4
18883-66-4

物理描述

Streptozocin is an off-white powder. Melting point 115 °C. Used as an anti-cancer drug. Carcinogenic.
Ivory-colored or pale yellow solid;  [HSDB] Light yellow crystalline solid;  [MSDSonline]

Pictograms

Health Hazard

纯度

>98% (or refer to the Certificate of Analysis)

保质期

DECOMPOSES TO DIAZOMETHANE IN ALKALINE SOLN @ 0 °C.
When stored as recommended, the powder for injection is stable for at least 3 years after the date of manufacture;  when stored at room temperature, the powder for injection is stable for a least 1 year after the date of manufacture.

溶解度

Soluble (NTP, 1992)
SOL IN WATER, LOWER ALCOHOLS & KETONES.
SLIGHTLY SOL IN POLAR ORG SOLVENTS;  INSOL IN NON-POLAR ORGANIC SOLVENTS.

储存

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同义词

U9889;  U-9889;  U 9889;  NCI-C03167;  NSC-85998;  AI3-50821;  NRRL 2697;  STZ;  SZC;  SZN;  streptozotocin. US brand name: Zanosar.

产品来源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Streptozotocin
Reactant of Route 2
Streptozotocin
Reactant of Route 3
Streptozotocin
Reactant of Route 4
Streptozotocin
Reactant of Route 5
Streptozotocin
Reactant of Route 6
Streptozotocin
Customer
Q & A

Q1: How does Streptozotocin exert its effects on pancreatic beta-cells?

A1: this compound (STZ) enters pancreatic beta-cells primarily through the glucose transporter protein GLUT2 due to its structural similarity to glucose []. Once inside, STZ exerts its cytotoxic effects through multiple mechanisms. One key mechanism involves alkylation of DNA, leading to DNA damage [, ]. STZ also contributes to oxidative stress within beta-cells by stimulating the production of reactive oxygen species (ROS) like superoxide radicals, hydrogen peroxide, and hydroxyl radicals [, , ]. These ROS further damage cellular components, including DNA. Additionally, STZ can release nitric oxide, which inhibits aconitase activity, an enzyme crucial for cellular metabolism, and also contributes to DNA damage [].

Q2: What are the downstream consequences of STZ's action on beta-cells?

A2: The damage inflicted upon beta-cells by STZ, particularly to DNA, ultimately leads to their destruction [, ]. This destruction severely impairs the pancreas's ability to produce insulin, a hormone essential for regulating blood glucose levels [, , ]. As a result, animals treated with STZ develop hyperglycemia, a hallmark of diabetes, mimicking the conditions observed in human diabetes [, , , , , , , ].

Q3: Can the damaging effects of STZ on beta-cells be prevented?

A3: Research suggests that administering nicotinamide, a form of vitamin B3, can offer protection against the beta-cell toxicity of STZ [, , , ]. Nicotinamide is thought to act by preventing the depletion of NAD+, a crucial coenzyme involved in various cellular processes, including DNA repair. By maintaining NAD+ levels, nicotinamide helps to mitigate the oxidative stress and DNA damage induced by STZ, thereby preserving beta-cell function [, ].

Q4: Does STZ have any direct effects on tissues other than the pancreas?

A4: While primarily known for its pancreatic effects, some studies indicate that STZ might influence other tissues, particularly under specific experimental conditions. For instance, one study observed that STZ administration, even without inducing hyperglycemia, did not lead to nerve conduction slowing or thermal hypoalgesia in mice []. This finding suggests that STZ might not directly induce neurotoxicity in this context.

Q5: What is the chemical structure of this compound?

A5: this compound (STZ) is a glucosamine-nitrosourea compound. Its chemical structure features a nitrosourea group attached to a glucosamine molecule. This unique structure is crucial for its mechanism of action, specifically its ability to enter beta-cells via glucose transporters and induce DNA alkylation.

Q6: What is the molecular formula and weight of this compound?

A6: this compound has a molecular formula of C8H15N3O7 and a molecular weight of 265.221 g/mol [].

Q7: What is the stability profile of STZ?

A7: STZ is known to have a relatively short half-life, ranging from 5 to 15 minutes []. This short half-life necessitates careful handling and preparation of STZ solutions for research purposes.

Q8: How is STZ used to create animal models of diabetes?

A8: STZ is commonly used to induce diabetes in laboratory animals like rats and mice [, , , , , , , , ]. This is typically achieved through a single intraperitoneal injection of STZ dissolved in a citrate buffer [, , , , ]. The dosage of STZ used can vary depending on the desired severity of diabetes and the specific animal species. Following STZ administration, researchers monitor blood glucose levels to confirm the induction of hyperglycemia, indicating the development of a diabetic state.

Q9: What types of diabetes models can be created using STZ?

A9: STZ is versatile in generating different diabetes models. These include:

  • Type 1 Diabetes Model: A single high dose of STZ leads to severe beta-cell destruction, closely mimicking type 1 diabetes, characterized by an absolute insulin deficiency [, ].
  • Type 2 Diabetes Model: A lower dose of STZ, sometimes combined with a high-fat diet or a pretreatment with nicotinamide, can induce a milder form of diabetes that resembles type 2 diabetes [, , ]. This model is characterized by insulin resistance and relative insulin deficiency.

Q10: Beyond hyperglycemia, what other diabetic complications are observed in STZ-induced models?

A10: STZ-induced diabetic models exhibit various complications observed in human diabetes, including:

  • Diabetic Neuropathy: STZ-diabetic animals often develop nerve damage, particularly in the peripheral nervous system [, ]. This damage manifests as sensory and motor impairments.
  • Diabetic Retinopathy: STZ can lead to retinal damage, including vascular abnormalities and retinal ganglion cell loss, resembling diabetic retinopathy [, ].
  • Diabetic Nephropathy: STZ-induced diabetes can cause kidney damage, characterized by proteinuria and impaired renal function [].
  • Cataracts: STZ administration has been linked to cataract formation in animal models, a common complication associated with diabetes [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。